1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that involves the generation of trifluoromethyl radicals and their subsequent addition to the pyrazole ring.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the methoxyethyl group.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The methoxyethyl group may also play a role in modulating the compound’s interactions with enzymes and receptors .
Comparison with Similar Compounds
1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but with different substitution patterns on the pyrazole ring.
1-(2-Methoxyethyl)-5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: This compound features a difluoromethyl group instead of a trifluoromethyl group, which can affect its chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-16-3-2-13-6(8(9,10)11)4-5(12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUPDAYBQXYNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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